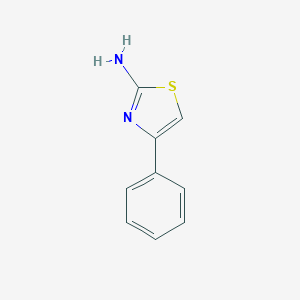

2-Amino-4-phenylthiazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJLPAOBIGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride) | |

| Record name | Phenthiazamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4043804 | |

| Record name | Phenthiazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010-06-2 | |

| Record name | 2-Amino-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthiazamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenthiazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHIAZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 2-Amino-4-phenylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylthiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological profile of this scaffold, presenting key quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro antiproliferative activity of various this compound derivatives is summarized below, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 3-Cl on phenylamide | HT29 (Colon) | 2.01 | [1] |

| 28 | 3-Cl on phenylamide | HT29 (Colon) | 0.63 | [2] |

| 28 | 3-Cl on phenylamide | HeLa (Cervical) | 6.05 | [2] |

| 28 | 3-Cl on phenylamide | A549 (Lung) | 8.64 | [2] |

| 28 | 3-Cl on phenylamide | Karpas299 (Lymphoma) | 13.87 | [2] |

| 10 | Unspecified amide | HT29 (Colon) | 2.01 | [2] |

| 17b | 4-chlorophenyl at pyran C4 | Multiple | High Potency | [3][4] |

| 88 | 4-bromophenyl at pyridazine (B1198779) C7 | HS 587T (Breast) | 0.8 | [5] |

Experimental Protocol: In Vitro Anticancer MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7]

Materials:

-

This compound test compounds

-

Human cancer cell lines (e.g., A549, HeLa, HT29)[2]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 1%. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[8]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4-phenylthiazole: Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of 2-Amino-4-phenylthiazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its synthesis, physicochemical properties, and biological activities.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Hantzsch thiazole (B1198619) synthesis , a classic and versatile method for the preparation of thiazole derivatives. First reported by the German chemist Arthur Hantzsch in 1887 , this reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] While Hantzsch's initial work laid the foundation for the synthesis of a wide range of thiazoles, the specific synthesis of this compound is a direct application of this seminal work.

The core reaction for producing this compound involves the condensation of α-bromoacetophenone (an α-haloketone) with thiourea (B124793) (a thioamide).[4] This straightforward and efficient method has remained a cornerstone of thiazole chemistry for over a century and continues to be a widely used laboratory and industrial-scale synthesis. Over the years, variations and improvements to the Hantzsch synthesis have been developed, including the use of different catalysts and reaction conditions to enhance yields and purity.[5][6]

The 2-aminothiazole (B372263) scaffold, and specifically the 4-phenyl substituted variant, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[7][8] Its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[7][9]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂S | [10] |

| Molecular Weight | 176.24 g/mol | [10] |

| Appearance | White to light brown solid/powder | [11] |

| Melting Point | 149-153 °C | [11] |

| CAS Number | 2010-06-2 | [10] |

| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine | [10][11] |

| InChI Key | PYSJLPAOBIGQPK-UHFFFAOYSA-N |

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a broad spectrum of biological activities, with anti-inflammatory and anticancer properties being among the most extensively studied.

Anti-inflammatory Activity: Inhibition of the MyD88-Dependent Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the Myeloid differentiation primary response 88 (MyD88) signaling pathway.[12][13] MyD88 is a critical adaptor protein involved in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a central role in the innate immune response and inflammation.[14]

Specifically, certain this compound analogues have been shown to inhibit the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88.[12][13] This dimerization is an essential step for the recruitment of downstream signaling molecules, such as Interleukin-1 receptor-associated kinases (IRAKs), and the subsequent activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines. By preventing MyD88 dimerization, these compounds effectively block this inflammatory cascade.[14][15]

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties against a variety of cancer cell lines. The table below summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected derivatives.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Compound 21 | K563 (Leukemia) | 16.3 | [9] |

| MCF-7 (Breast) | 20.2 | [9] | |

| HT-29 (Colon) | 21.6 | [9] | |

| Compound 28 | HT-29 (Colon) | 0.63 | [9] |

| HeLa (Cervical) | 6.05 | [9] | |

| A549 (Lung) | 8.64 | [9] | |

| Karpas299 (Lymphoma) | 13.87 | [9] | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [7][8] |

| Derivative of above with R¹=Cl, Ar=4-BrC₆H₄ (as DHFR inhibitor) | - | 0.06 | [8] |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | - | - | [7] |

Experimental Protocols

The Hantzsch thiazole synthesis is the most common method for preparing this compound. Below is a detailed experimental protocol based on literature procedures.

Synthesis of this compound via Hantzsch Reaction

Materials:

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium (B1175870) hydroxide (B78521) solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[16]

-

Add ethanol to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 12 hours.[16]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[16]

-

Pour the mixture into a solution of ammonium hydroxide.[16]

-

The crude product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from methanol to obtain pure this compound.[16]

-

Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., FTIR, ¹H NMR, Mass Spectrometry).

Conclusion

This compound, a heterocyclic compound accessible through the historic Hantzsch synthesis, continues to be a molecule of significant interest in the scientific community. Its versatile biological activities, particularly its roles as an anti-inflammatory and anticancer agent, underscore its potential as a scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its discovery, physicochemical properties, and mechanisms of action, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. say-my-name.net [say-my-name.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of this compound analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]

- 16. asianpubs.org [asianpubs.org]

The 2-Amino-4-phenylthiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

The 2-amino-4-phenylthiazole core is a privileged heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have established it as a foundational scaffold for the development of novel therapeutic agents across a wide spectrum of diseases. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it a subject of intensive research for drug discovery professionals.[1][2][3]

This technical guide provides an in-depth exploration of this compound derivatives, detailing their synthesis, diverse biological applications, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource to support further innovation in this promising area.

Synthesis of the this compound Core

The most prevalent and straightforward method for synthesizing the this compound scaffold is a variation of the Hantzsch thiazole (B1198619) synthesis. This typically involves the condensation reaction between an α-haloketone (such as ω-bromoacetophenone) and a thiourea (B124793) derivative.[4][5] A common approach involves the in-situ generation of the α-haloketone by reacting acetophenone (B1666503) with a halogen, like iodine or bromine, which then reacts with thiourea.[1]

Detailed Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.

-

Reflux: The reaction mixture is heated under reflux for approximately 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After completion, the flask is cooled to room temperature. The reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and excess iodine.

-

Isolation: The mixture is then poured into a solution of ammonium (B1175870) hydroxide (B78521) to neutralize any acid and precipitate the crude product.

-

Purification: The crude solid obtained is filtered, washed with water, and dried. The final product, this compound, is purified by recrystallization from methanol.

Biological Activities and Therapeutic Applications

The versatility of the this compound scaffold allows for substitutions at the amino group (position 2), the phenyl ring (position 4), and the thiazole ring itself (position 5), leading to a vast chemical space of derivatives with diverse pharmacological profiles.

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a variety of human cancer cell lines, including those of the lung, breast, colon, and leukemia.[2][6]

One notable derivative, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, has shown maximum cytotoxicity across six different cancer cell lines.[4] Another study identified a derivative, compound 10 , which exhibited outstanding growth inhibitory effects against HT29 colon cancer cells with an IC50 value of 2.01 µM.[2]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to influence the Raf/MEK/ERK signaling pathway, a key cascade that is often dysregulated in cancer.[7]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 10 | HT29 (Colon) | IC50 | 2.01 | [2] |

| 10 | A549 (Lung) | IC50 | 3.56 | [2] |

| 10 | HeLa (Cervical) | IC50 | 4.12 | [2] |

| 20 | H1299 (Lung) | IC50 | 4.89 | [2] |

| 20 | SHG-44 (Glioma) | IC50 | 4.03 | [2] |

| 17b | Multiple Lines | Cytotoxicity | High Potency | [4] |

| 67 | CEM (Leukemia) | IC50 | 0.12 | [8] |

| 51c | MDA-MB-231 (Breast) | IC50 | 0.0163 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have been investigated as potent anti-inflammatory agents.[3][10] Their mechanism often involves the inhibition of pro-inflammatory mediators. A promising area of research is the targeting of the Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein for Toll-like receptors (TLRs) that plays a crucial role in the inflammatory response.[11]

One study developed a series of analogues designed to disrupt MyD88 homodimerization. The most promising compound, 15d , effectively interacted with the MyD88 protein, prevented the formation of its homodimeric complex, and demonstrated in vivo anti-inflammatory activity in a lipopolysaccharide (LPS)-induced model of acute lung injury.[11]

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound Series | Target | Model | Key Finding | Reference |

| 23a-f, 24a-s | General Inflammation | Carrageenan-induced rat paw edema | Potent activity, some equipotent to indomethacin | [3] |

| 15d | MyD88 | LPS-induced acute lung injury in mice | In vivo anti-inflammatory activity | [11] |

| 19b | General Inflammation | Rat model | 53.3% inflammation inhibition, better than Phenylbutazone | [9] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. This compound derivatives have shown significant promise as both antibacterial and antifungal agents.[1][12][13]

The antimicrobial activity is influenced by the nature of the substituents. For instance, conjugating amino acids to the thiazole core has been shown to enhance antibacterial and antifungal properties.[14] Specifically, tryptophan-conjugated analogues showed the highest antibacterial activity, while lysine (B10760008) and arginine conjugates exhibited notable antifungal effects.[14] In another study, derivatives containing leucine (B10760876) showed potent antimicrobial activity, which was attributed to increased lipophilicity enhancing permeability into microbial cells.[1]

Table 3: Antimicrobial Activity (MIC) of Selected Derivatives

| Compound Type | Organism | Activity Metric | Value (µg/mL) | Reference |

| Amino acid conjugates | S. aureus (Gram +) | MIC | Moderate to High | [1][14] |

| Amino acid conjugates | E. coli (Gram -) | MIC | Moderate | [1][14] |

| Leucine-dipeptide conjugate | A. niger (Fungus) | MIC | Potent | [1] |

| Compound 144 | B. cereus (Gram +) | Inhibition Zone | Highest Activity in Series | [15][16] |

| Compound 91h | C. glabrata (Fungus) | IC50 | 0.25 - 2 | [9] |

| Compound 91i | C. albicans (Fungus) | IC50 | 0.50 - 2 | [9] |

Neuroprotective Activity

Neurodegenerative diseases and chemotherapy-induced neurotoxicity are significant medical challenges. While research in this area is less extensive than for other activities, some thiadiazole derivatives, which are structurally related to thiazoles, have shown potential neuroprotective effects.[17][18] One study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative (4BrABT) found it was not toxic to neurons, astrocytes, or oligodendrocytes.[17] Furthermore, it demonstrated a protective action in neuronal cultures under neurotoxic conditions (glutamate-induced excitotoxicity and trophic stress) and in glial cells treated with the chemotherapeutic agent cisplatin.[17][18] This suggests that the broader class of aminothiazoles and related heterocycles warrants further investigation for neuroprotective applications.

Key Experimental Protocols

Standardized and reproducible assays are critical for evaluating the biological activity of newly synthesized compounds. Below are protocols for key in vitro assays.

Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a set period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol: In Vitro Antimicrobial MIC Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of cells (CFU/mL). This suspension is then further diluted in the growth medium.

-

Inoculation: The diluted microbial suspension is added to each well of the microtiter plate containing the compound dilutions.

-

Controls: Positive control wells (medium + inoculum, no compound) and negative control wells (medium only) are included. A standard antibiotic/antifungal drug is also typically tested as a reference.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The this compound scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering a robust and adaptable platform for the design of novel therapeutic agents. The extensive body of research highlights its potential in developing drugs for cancer, inflammation, and infectious diseases. The structure-activity relationship studies have provided valuable insights, guiding chemists in the rational design of more potent and selective derivatives.

Future research will likely focus on several key areas:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

-

ADMET Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to improve their drug-like characteristics and clinical translatability.

-

Novel Applications: Exploration of this compound derivatives for other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and viral infections.[8][19]

-

Advanced Synthesis: Development of more efficient, greener, and diverse synthetic methodologies to expand the accessible chemical space of this privileged scaffold.[9]

References

- 1. asianpubs.org [asianpubs.org]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. tandfonline.com [tandfonline.com]

- 10. wjpmr.com [wjpmr.com]

- 11. Development of this compound analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of 2-Amino-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. The document presents its characteristic Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, with quantitative data presented in tabular format for clarity and ease of reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its distinct functional groups. The data presented in Table 1 were obtained from a solid sample using the KBr pellet method.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420, 3210 | Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3130 | Medium | C-H stretching (aromatic) |

| 2905, 2845 | Weak | C-H stretching (aliphatic - from potential trace impurities or overtones) |

| 1575 | Strong | C=N stretching (thiazole ring) |

| 1520 | Strong | N-H bending (scissoring) of the primary amine |

| 1470, 1430 | Medium | C=C stretching (aromatic ring) |

| 1345 | Medium | C-N stretching |

| 1210 | Medium | C-H in-plane bending (aromatic) |

| 1075 | Medium | Ring vibration (thiazole) |

| 910, 840 | Weak | C-H out-of-plane bending (aromatic) |

| 770 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 1: FTIR Peak Assignments for this compound[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.82 | Multiplet | 2H | Aromatic protons (ortho to the thiazole (B1198619) ring) |

| ~7.51 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~6.89 | Singlet | 1H | Thiazole ring proton (C5-H) |

| ~5.97 | Singlet (broad) | 2H | Amine protons (-NH₂) |

Table 2: ¹H NMR Data for this compound in CDCl₃[1]

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration and may exchange with D₂O.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and can provide insights into its fragmentation pattern under ionization.

| Parameter | Value |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| Exact Mass | 176.0408 g/mol |

| Major Fragment Ions (m/z) | 176 (M⁺), 134, 106 |

Table 3: Mass Spectrometry Data for this compound

The molecular ion peak (M⁺) is observed at m/z 176. Common fragmentation patterns can lead to the loss of substructures, providing evidence for the compound's architecture.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The homogenous mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.

¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: The sample is gently agitated to ensure complete dissolution.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), and detected.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

References

Greener Synthesis Routes for 2-Amino-4-phenylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern, environmentally benign synthetic methodologies for 2-Amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. Traditional synthesis methods for this compound often involve long reaction times, hazardous solvents, and harsh conditions.[1] The following sections detail greener alternatives that offer significant advantages, including reduced energy consumption, shorter reaction times, higher yields, and the use of reusable or non-toxic catalysts.[2][3][4]

Microwave-Assisted Synthesis: A Revolution in Efficiency

Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often improving product yields.[2][3] For the synthesis of this compound, microwave-assisted methods can reduce reaction times from hours to mere minutes.[2][3]

Comparative Data: Conventional vs. Microwave Synthesis

The Hantzsch thiazole (B1198619) synthesis, the reaction of an α-haloketone (or an in-situ generated equivalent) with a thioamide, is the classical route. The data below compares conventional heating methods with microwave-assisted approaches.

| Method | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

| Conventional | Acetophenone (B1666503), Thiourea (B124793), Iodine | Iodine | Ethanol (B145695) | 8 hours | Moderate | [5] |

| Conventional | Acetophenone, Thiourea, Iodine | Iodine | Not Specified | 12-14 hours | Not Specified | [3] |

| Conventional | Acetophenone, Thiourea, Iodine | Iodine | Not Specified | 12 hours | Not Specified | [6] |

| Microwave | Acetophenone, Thiourea, Iodine | Iodine | Solvent-free | 5 min (intermittent) | 92% | [1] |

| Microwave | Substituted Acetophenones, Thiourea | NaHSO₄-SiO₂ | Solvent-free | 10-15 min | High | [5] |

| Microwave | Substituted Acetophenones, Thiourea, Iodine | Iodine | Solvent-free | 6-8 min | High | [3] |

Experimental Protocol: Microwave-Assisted Synthesis (Iodine-Mediated)

This protocol is based on the work of Khrustalev et al.[1]

-

Reactant Mixture: In a heat-resistant glass beaker, combine acetophenone (7.2 g, 0.06 mol), thiourea (9.13 g, 0.12 mol), and iodine (15.23 g, 0.06 mol).

-

Mixing: Stir the mixture thoroughly to ensure homogeneity.

-

Microwave Irradiation: Loosely cover the beaker and place it in a domestic microwave oven. Irradiate the mixture at a power of 70 W for five 1-minute periods, with 30-second pauses in between each period.

-

Work-up: After irradiation, add 100 ml of water to the mixture. Heat the mixture at a power of 150 W until the precipitate dissolves.

-

Isolation: Decant the resulting yellow solution from any tarry residue and filter it. The product, this compound, will crystallize upon cooling.

Workflow Visualization

The following diagram illustrates the significant reduction in process time achieved by switching from conventional heating to microwave irradiation.

Heterogeneous Catalysis: A Step Towards Sustainability

Employing solid, reusable catalysts aligns with the principles of green chemistry by simplifying product purification and minimizing waste. Several heterogeneous catalysts have proven effective for the synthesis of this compound.

Performance of Various Catalysts

The choice of catalyst significantly impacts reaction efficiency. The table below summarizes the performance of different catalysts under thermal conditions.

| Catalyst | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Sulfamic acid | Phenacyl bromide, Thiourea | Ethanol | 78 | 4 | 50 | [4] |

| L-Proline | Phenacyl bromide, Thiourea | Ethanol | 78 | 7 | 65 | [4] |

| Acetic acid | Phenacyl bromide, Thiourea | Ethanol | 78 | 4 | 76 | [4] |

| Copper Silicate (B1173343) (10 mol%) | Phenacyl bromide, Thiourea | Ethanol | 78 | 1.5 | 95 | [4] |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone, Thiourea, TCCA* | Ethanol | 80 | 0.33 | 98 | [7] |

*TCCA (Trichloroisocyanuric acid) is used as a green halogen source, replacing toxic iodine.[7]

Experimental Protocol: Copper Silicate Catalyzed Synthesis

This protocol is adapted from the work by Mali et al.[4]

-

Reaction Setup: In a round-bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).

-

Solvent Addition: Add 5 ml of ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux at 78°C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Catalyst Recovery: Upon completion, filter the hot reaction mixture to recover the heterogeneous copper silicate catalyst, which can be washed, dried, and reused.

-

Product Isolation: Pour the filtrate over crushed ice to precipitate the solid product, this compound.

One-Pot, Multi-Component Reactions

One-pot syntheses are inherently greener as they reduce the number of operational steps, minimize solvent usage for intermediate purification, and save time and energy.[8] The synthesis of this compound is well-suited for a one-pot approach where the initial ketone is halogenated in situ, followed by cyclization with thiourea.

Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide

This procedure is based on the methodology developed by Yin et al.[8]

-

Reactant Mixture: To a solution of the aromatic methyl ketone (1.0 mmol) in ethanol, add thiourea (1.2 mmol) and copper(II) bromide (CuBr₂) (2.0 mmol).

-

Reaction: Stir the mixture at reflux temperature.

-

Monitoring: Follow the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add aqueous ammonia (B1221849) to precipitate the product.

-

Purification: Filter the crude product and recrystallize from ethanol to obtain pure 2-Amino-4-arylthiazole derivatives.

Other Green Methodologies

Ultrasound-Assisted Synthesis

Similar to microwave irradiation, sonochemistry uses ultrasound to induce acoustic cavitation, which accelerates mass transfer and reaction rates.[9] This technique can be applied to the synthesis of thiazole derivatives, often under mild, solvent-free conditions, leading to excellent yields and easy work-up procedures.[9][10]

Green Solvents and Catalyst-Free Conditions

Moving away from volatile and toxic organic solvents is a cornerstone of green chemistry.

-

Water: Several catalyst-free methods for synthesizing 2-aminothiazoles have been developed using water as the solvent at ambient temperature, offering excellent yields and an exceptionally clean reaction profile.[11]

-

PEG-400: Polyethylene glycol (PEG-400) has been used as a green, recyclable solvent for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea, yielding excellent results.[12]

-

Ionic Liquids: N-methyl pyridinium (B92312) tosylate (NMPYT) has been used as an ionic liquid medium for the catalyst-free condensation of phenacyl halides and thiourea, with reactions completing in just 6-8 minutes at 110°C.[13]

Mechanochemical Synthesis

Solvent-free synthesis can also be achieved through mechanochemistry, where mechanical force (e.g., grinding or ball-milling) is used to initiate chemical reactions.[14] This approach eliminates the need for solvents entirely, reducing waste and simplifying product isolation.

Conclusion

The synthesis of this compound has been significantly improved through the application of green chemistry principles. Microwave and ultrasound irradiation drastically reduce reaction times, while the development of heterogeneous, reusable catalysts minimizes waste and simplifies purification. Furthermore, one-pot procedures and the use of environmentally benign solvents like water and PEG-400, or even solvent-free mechanochemical methods, provide highly efficient and sustainable alternatives to traditional protocols. These advancements not only make the synthesis more economical and safer but also align with the growing demand for sustainable practices in the pharmaceutical and chemical industries.

References

- 1. qmu.edu.kz [qmu.edu.kz]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. asianpubs.org [asianpubs.org]

- 7. scispace.com [scispace.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. kjscollege.com [kjscollege.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. bepls.com [bepls.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-phenylthiazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. The document details the essential starting materials, outlines key experimental protocols, and presents quantitative data to facilitate methodological comparison and optimization.

Core Synthetic Strategy: The Hantzsch Thiazole (B1198619) Synthesis

The most prevalent and versatile method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. The fundamental starting materials for this approach are an α-halocarbonyl compound and a source of the thioamide functional group.

The general reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Key Starting Materials

The primary building blocks for the synthesis of this compound are:

-

α-Halo Ketones : The most common precursor is phenacyl bromide (α-bromoacetophenone). Substituted phenacyl bromides can also be used to generate derivatives of the target molecule.

-

Thiourea : This simple, commercially available reagent provides the 2-amino group and the sulfur atom of the thiazole ring. Substituted thioureas can be employed to produce N-substituted 2-aminothiazoles.

-

In-situ Halogenation Precursors : An alternative approach involves the in-situ generation of the α-haloketone. In this variation, acetophenone (B1666503) is reacted with a halogenating agent, such as iodine or bromine , in the presence of thiourea.[1][2][3]

Synthetic Methodologies and Experimental Protocols

Several protocols have been developed for the synthesis of this compound, ranging from classical reflux conditions to modern microwave-assisted and one-pot procedures.

Method 1: Classical Hantzsch Synthesis using Phenacyl Bromide

This method involves the direct reaction of phenacyl bromide and thiourea, typically in a solvent under reflux.

Experimental Protocol:

-

In a round-bottom flask, dissolve phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (B145695) (5 mL).

-

Add a catalytic amount of copper silicate (B1173343) (10 mol%).

-

Reflux the reaction mixture at 78°C.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the product.

-

Filter the solid product and recrystallize from a suitable solvent like ethanol.

Quantitative Data for Method 1

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenacyl bromide (1 mmol) | Thiourea (1.2 mmol) | Copper Silicate (10 mol%) | Ethanol | 78 | 0.5 | 94 | [4] |

Method 2: In-Situ Halogenation of Acetophenone

This approach avoids the handling of lachrymatory phenacyl halides by generating the α-haloacetophenone in the reaction mixture.

Experimental Protocol:

-

Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.

-

Reflux the mixture for 12 hours.[5]

-

After cooling, wash the mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Pour the reaction mixture into an ammonium (B1175870) hydroxide (B78521) solution.

-

Collect the crude product and recrystallize from methanol.[5]

Quantitative Data for Method 2

| Reactant 1 | Reactant 2 | Halogenating Agent | Solvent | Temperature | Time (h) | Yield | Reference |

| Acetophenone (0.1 mol) | Thiourea (0.2 mol) | Iodine (0.1 mol) | None (reflux) | Reflux | 12 | Not specified | [5] |

Method 3: One-Pot Synthesis via α-Bromination/Cyclization

This efficient method combines the α-bromination of a ketone and the subsequent cyclization with thiourea in a single reaction vessel.

Experimental Protocol:

-

To a solution of an aromatic methyl ketone (e.g., acetophenone) in a suitable solvent, add an α-brominating agent such as copper(II) bromide.

-

Heat the mixture to effect α-bromination.

-

After the formation of the α-bromo intermediate, add thiourea to the reaction mixture.

-

Continue heating to facilitate the cyclization reaction.

-

Upon completion, work up the reaction mixture to isolate the this compound product.

Quantitative Data for One-Pot Synthesis

| Ketone | Brominating Agent | Thio-reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea/N-substituted thioureas | Not specified | Not specified | Not specified | Good to excellent | [6] |

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways for the synthesis of this compound.

Caption: General workflow for the Hantzsch synthesis of this compound.

Caption: Reaction pathway for the in-situ halogenation method.

Caption: Logical workflow for the one-pot synthesis of 2-aminothiazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. asianpubs.org [asianpubs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-phenylthiazole Derivatives as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-amino-4-phenylthiazole derivatives and their application as corrosion inhibitors, particularly for mild steel in acidic environments. Detailed protocols for synthesis and various corrosion assessment techniques are presented, along with a summary of quantitative data to facilitate comparative analysis.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic inhibitors, this compound and its derivatives have garnered considerable attention. Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic phenyl ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This document outlines the synthesis of these compounds and the methodologies to evaluate their corrosion inhibition performance.

Data Presentation: Corrosion Inhibition Efficiency

The following tables summarize the quantitative data on the corrosion inhibition performance of this compound (APT) and its Schiff base derivatives. The data is compiled from weight loss and electrochemical studies in acidic media.

Table 1: Inhibition Efficiency of this compound (APT) and its Anil Derivatives from Weight Loss Measurements in 1N HCl at 40°C

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| APT | 200 | 70 |

| 300 | 75 | |

| 400 | 80 | |

| 500 | 85 | |

| SAPT | 50 | 82 |

| 100 | 88 | |

| 200 | 92 | |

| 300 | 95 | |

| VAPT | 50 | 85 |

| 100 | 90 | |

| 200 | 94 | |

| 300 | 96 | |

| CAPT | 50 | 88 |

| 100 | 92 | |

| 200 | 96 | |

| 300 | 98 |

Data extracted from JETIR 2020, 7(12), 1-7.[3][4] APT: this compound SAPT: 2-salicylideneamino-4-phenylthiazole VAPT: 2-vanillideneamino-4-phenylthiazole CAPT: 2-cinnamalideneamino-4-phenylthiazole

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with and without Thiazole (B1198619) Derivatives at 303 K

| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | - | -500 | 1000 | - |

| TBZ | 1x10⁻³ | -480 | 100 | 90.0 |

| 5x10⁻⁴ | -485 | 150 | 85.0 | |

| 1x10⁻⁴ | -490 | 250 | 75.0 | |

| 5x10⁻⁵ | -495 | 400 | 60.0 | |

| TBN | 1x10⁻³ | -475 | 80 | 92.0 |

| 5x10⁻⁴ | -480 | 120 | 88.0 | |

| 1x10⁻⁴ | -485 | 200 | 80.0 | |

| 5x10⁻⁵ | -490 | 350 | 65.0 |

Data extracted from Int. J. Electrochem. Sci., 9 (2014) 6402 - 6414.[5] TBZ and TBN are representative thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (APT)

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

-

Phenacyl bromide (or substituted phenacyl bromide)

-

Thiourea

-

Anhydrous ethanol (B145695)

-

Sodium carbonate (Na₂CO₃) solution (dilute aqueous)

-

Round bottom flask

-

Reflux condenser

-

Water bath

-

Beakers

-

Filter paper and funnel

Procedure:

-

In a round bottom flask, prepare an equimolar mixture of phenacyl bromide and thiourea.[4][6]

-

Attach a reflux condenser and heat the mixture on a water bath for 5 hours.[4][6]

-

After refluxing, allow the reaction mixture to cool to room temperature. A white precipitate should form.[4][6]

-

Filter the precipitate and wash it with a dilute aqueous sodium carbonate solution to neutralize any remaining acid.[4][6]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[4][6]

-

Dry the purified product and determine its melting point for characterization (m.p. 125 °C).[4][6]

Protocol 2: Synthesis of Schiff Base Derivatives (Anils) of this compound

This protocol describes the condensation reaction between an amine and an aldehyde.

Materials:

-

This compound (or its substituted analogue)

-

Substituted aldehyde (e.g., salicylaldehyde, vanillin, cinnamaldehyde)

-

Absolute ethanol

-

Piperidine (B6355638) (catalyst)

-

Round bottom flask

-

Reflux condenser

-

Water bath

-

Beakers

-

Filter paper and funnel

-

Ice bath

Procedure:

-

In a round bottom flask, dissolve an equimolar mixture (e.g., 0.05 mol) of this compound and the desired aldehyde in absolute ethanol.[4]

-

Add a few drops of piperidine to the solution to catalyze the reaction.[4]

-

Reflux the mixture on a water bath for 2-3 hours.[4]

-

After reflux, pour the reaction mixture into ice-cold water.[4]

-

A solid precipitate (the Schiff base) will form.

-

Filter the solid, wash it with water, and air dry.

-

The product can be further purified by recrystallization if necessary.

Protocol 3: Corrosion Inhibition Assessment by Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate.

Materials:

-

Mild steel coupons with a known composition (e.g., C 0.14%, Mn 0.35%, Si 0.17%, S 0.025%, P 0.03%, and rest Fe) and dimensions.[6]

-

Abrasive papers of different grades

-

Acetone

-

Desiccator

-

Corrosive medium (e.g., 1N HCl or 1N H₂SO₄)

-

Thermostatically controlled water bath

-

Glass beakers and hooks

-

Analytical balance

Procedure:

-

Polish the mild steel coupons with abrasive papers of increasing grit size, wash them thoroughly with double-distilled water, degrease with acetone, and dry.

-

Weigh the cleaned and dried coupons accurately using an analytical balance (this is the initial weight, W₁).

-

Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor.[7]

-

Place the beakers in a thermostatically controlled water bath at a specified temperature for a set duration (e.g., 24 hours).

-

After the immersion period, remove the coupons, wash them with water and a brush to remove corrosion products, clean with acetone, and dry.

-

Weigh the coupons again to get the final weight (W₂).

-

Calculate the weight loss (ΔW = W₁ - W₂) and the corrosion rate (CR) using the following formula: CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 4: Electrochemical Corrosion Testing

Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.

Apparatus:

-

Potentiostat/Galvanostat

-

A three-electrode corrosion cell:

-

Working Electrode (WE): Mild steel coupon

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode (CE): Platinum or graphite (B72142) rod

-

-

Corrosive medium with and without inhibitor

Procedure:

A. Potentiodynamic Polarization:

-

Assemble the three-electrode cell with the mild steel working electrode, reference electrode, and counter electrode immersed in the test solution.

-

Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).

-

Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).[8]

-

Plot the resulting current density (log I) versus the applied potential (E).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the cathodic and anodic curves.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS):

-

Set up the three-electrode cell as described above and allow the OCP to stabilize.

-

Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[8][9]

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Analyze the plots to determine the solution resistance (Rs) and the charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot corresponds to Rct.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mandatory Visualizations

Caption: Experimental workflow from synthesis to corrosion evaluation.

Caption: Mechanism of corrosion inhibition by this compound derivatives.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. jetir.org [jetir.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from the 2-Amino-4-phenylthiazole scaffold are a versatile class of compounds with significant interest in medicinal chemistry and materials science. The core structure, featuring a thiazole (B1198619) ring, is a known pharmacophore present in numerous bioactive molecules. The formation of an azomethine (-C=N-) linkage by reacting the primary amino group of this compound with various aldehydes leads to the generation of a diverse library of Schiff bases. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The imine group is crucial for their biological action, often acting as a key site for interaction with biological targets.[1]

This document provides detailed protocols for the synthesis of these Schiff bases via conventional heating and microwave-assisted methods, a comparative summary of reaction data, and an overview of their potential biological mechanisms of action.

General Reaction Scheme

The synthesis of Schiff bases from this compound is a condensation reaction where the nucleophilic amino group of the thiazole attacks the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the imine.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Two primary methods for the synthesis of Schiff bases from this compound are detailed below: a conventional heating method and a microwave-assisted green chemistry approach.

Protocol 1: Conventional Synthesis via Reflux

This method involves heating the reactants in a suitable solvent under reflux.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., Salicylaldehyde, Vanillin, 4-Chlorobenzaldehyde)

-

Absolute Ethanol (B145695)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker and ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

To this solution, add the desired substituted aldehyde (1 equivalent), also dissolved in a small amount of ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]

-

Attach a condenser to the flask and reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

After the reaction is complete, cool the mixture to room temperature. The solid product often precipitates out of the solution.

-

The flask can be placed in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a desiccator or a vacuum oven.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis with often higher yields compared to conventional methods.[3][4]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Glacial Acetic Acid (catalytic amount, optional)

-

Microwave-safe reaction vessel with a loose-fitting cap

-

Domestic or laboratory microwave synthesizer

Procedure:

-

In a microwave-safe reaction vessel, place this compound (1 equivalent) and the aldehyde (1 equivalent).

-

Add a small volume of ethanol to dissolve the reactants. A few drops of glacial acetic acid can be added as a catalyst.

-

Place the loosely capped vessel in the microwave synthesizer.

-

Irradiate the mixture at a suitable power level (e.g., 200-300 W) for a short duration, typically 2-10 minutes.[5] Monitor the reaction progress using TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into crushed ice or cold water to precipitate the product.[6]

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and dry it.

-

Characterize the synthesized Schiff base.

Data Presentation

The following tables summarize quantitative data for the synthesis of various Schiff bases from this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Aldehyde Reactant | Method | Reaction Time | Yield (%) | Reference |

| Salicylaldehyde | Conventional | 5-6 hours | 62.3 - 85.0 | [7] |

| Salicylaldehyde | Microwave | 3-4 minutes | 70.2 - 96.0 | [7] |

| Vanillin | Conventional | ~3 hours | - | [6] |

| Vanillin | Microwave | 2-5 minutes | High | [4][8] |

| Cinnamaldehyde | Conventional | 2-3 hours | - | [6] |

Table 2: Characterization Data for Selected Schiff Bases

| Aldehyde Reactant | Schiff Base Product | M.P. (°C) | FT-IR (cm⁻¹, ν(C=N)) | ¹H NMR (δ ppm, -CH=N) | Reference |

| Salicylaldehyde | 2-(salicylideneamino)-4-phenylthiazole | 170 | 1606-1622 | 9.8 | [6] |

| Vanillin | 2-(vanillideneamino)-4-phenylthiazole | 160 | - | - | [6] |

| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylideneamino)-4-phenylthiazole | - | 1631-1639 | - | [9] |

| 4-Hydroxybenzaldehyde | 2-(4-hydroxybenzylideneamino)-4-phenylthiazole | - | 1631-1639 | - | [9] |

| Cinnamaldehyde | 2-(cinnamalideneamino)-4-phenylthiazole | 180 | - | - | [6] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Caption: Workflow for Schiff base synthesis.

Potential Signaling Pathway Inhibition: DNA Gyrase

Several Schiff bases exhibit antibacterial activity, which is sometimes attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10][11] The enzyme introduces negative supercoils into DNA, a process vital for relieving topological strain during replication and transcription.[11]

Caption: Inhibition of DNA gyrase by Schiff bases.

Antioxidant Mechanism of Action

Schiff bases can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions.[12]

Caption: Free radical scavenging by Schiff bases.

References

- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 4. medmedchem.com [medmedchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Microwave Assisted Synthesis and Spectral Analysis of Schiff Bases Derived from 2-Amino-5-Aryl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates | INTERNATIONAL RESEARCH JOURNAL OF CHEMISTRY [petsd.org]

- 9. sjpas.com [sjpas.com]

- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 11. DNA gyrase - Wikipedia [en.wikipedia.org]

- 12. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-phenylthiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free or environmentally benign conditions.[1][2][3]

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules and have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties.[4][5] The synthesis of these compounds is of great interest for drug discovery and development. The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for preparing these derivatives, typically involving the condensation of an α-haloketone with a thioamide.[6] Microwave irradiation has emerged as a powerful tool to accelerate this synthesis, making it more efficient and aligned with the principles of green chemistry.[3][7]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several key benefits over traditional refluxing techniques:

-

Rapid Reaction Times: Reactions that typically take hours to complete under conventional heating can often be finished in minutes using microwave irradiation.[1][2][8]

-

Higher Yields: Microwave heating can lead to higher product yields with fewer side products.[1][8]

-

Energy Efficiency: MAOS is more energy-efficient due to localized heating of the reaction mixture.[2]

-

Greener Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, reduces the environmental impact.[7][9]

Experimental Data

The following tables summarize quantitative data from various microwave-assisted synthesis protocols for this compound derivatives, comparing them with conventional methods where applicable.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis using Iodine Catalyst

| Reactants | Method | Catalyst | Solvent | Time | Power/Temp | Yield (%) | Reference |

| Acetophenone (B1666503), Thiourea (B124793) | Microwave | Iodine | None | 5 min (intermittent) | 70 W | 92 | [8] |

| Substituted Acetophenone, Thiourea | Conventional | Iodine | Ethanol (B145695) | 8-10 hrs | Reflux | - | [10] |

| Substituted Acetophenone, Thiourea | Microwave | Iodine | - | 5-15 min | 170 W | Good | [10] |

| 2-Hydroxy-5-methyl acetophenone, Thiourea | Conventional | Iodine | Rectified Spirit | 12 h | Reflux | 58 | [1] |

| 2-Hydroxy-5-methyl acetophenone, Thiourea | Microwave | Iodine | Rectified Spirit | 6-8 min | 110 W | 90 | [1] |

Table 2: Microwave-Assisted Synthesis with Different Catalysts and Conditions

| Reactants | Method | Catalyst | Solvent | Time | Power/Temp | Yield (%) | Reference |

| Substituted Acetophenone, Thiourea | Microwave | NaHSO₄-SiO₂ | Solvent-free | 10-15 min | 320 W | High | [9] |

| Phenacyl bromide, N-phenyl thiourea | Microwave | None | Water | 1-20 min | - | 81-97 | [3] |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave | - | Methanol | - | - | Higher than conventional | [11] |

| o-chloroacetophenone, Thiourea | Microwave | Iodine | - | Couple of minutes | - | High | [12] |

Experimental Protocols

Here are detailed protocols for the microwave-assisted synthesis of this compound derivatives based on established literature.

Protocol 1: Solvent-Free Microwave Synthesis using Iodine

This protocol is adapted from a method that emphasizes efficiency and high yield without the use of a solvent.[8]

Materials:

-

Acetophenone (or substituted acetophenone)

-

Thiourea

-

Iodine

-

Heat-resistant glass beaker

-

Microwave synthesizer or a domestic microwave oven

-

Water

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Stirring rod

-

Filtration apparatus

Procedure:

-

In a heat-resistant glass beaker, combine acetophenone (0.06 mol), thiourea (0.12 mol), and iodine (0.06 mol).

-

Thoroughly mix the reactants with a stirring rod.

-

Loosely cover the beaker and place it in the microwave oven.

-

Irradiate the mixture at a low power setting (e.g., 70 W) for five 1-minute intervals with 30-second pauses in between to prevent overheating and pressure buildup.

-

After irradiation, carefully remove the beaker from the microwave and add 100 mL of water.

-

Heat the mixture (a higher power setting of 150 W can be used) until the solid dissolves. A tarry liquid may form at the bottom.

-

Decant the hot yellow solution from any tarry residue and filter it.

-